molecular formula C11H6IN B595817 4-Iodonaphthalene-1-carbonitrile CAS No. 140456-96-8

4-Iodonaphthalene-1-carbonitrile

Cat. No.: B595817
CAS No.: 140456-96-8
M. Wt: 279.08 g/mol
InChI Key: RMUURFZKCLOPQH-UHFFFAOYSA-N
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Description

4-Iodonaphthalene-1-carbonitrile is a chemical compound used for experimental and research purposes . It is often used in laboratory settings .


Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .


Molecular Structure Analysis

The molecular formula of this compound is C11H6IN . The molecular weight is 279.08 g/mol .


Chemical Reactions Analysis

This compound undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .

Scientific Research Applications

Photopolymerization and 3D Printing

4-Iodonaphthalene-1-carbonitrile derivatives have been investigated for their roles in photopolymerization processes. These compounds act as photosensitizers for iodonium salts, facilitating cationic photopolymerization of epoxides and vinyl ethers, free-radical photopolymerization of acrylates, and thiol-ene photopolymerization processes. This versatility is crucial for developing new photoinitiating systems for 3D printing, offering improved polymerization profiles under low light intensity UV and visible LEDs. Such advancements are promising for the fabrication of 3D structures through photopolymerization-based additive manufacturing, demonstrating high resolution and speed in vat photopolymerization processes (Hola et al., 2020).

Organic Synthesis and Coupling Reagents

Research has shown the utility of this compound derivatives in organic synthesis, particularly in iodobenzannulation reactions of yne-allenones. This process leads to the formation of 4-iodonaphthalen-1-ols, which serve as reliable coupling reagents for subsequent chemical transformations. Such methodologies enable the synthesis of complex organic molecules, including naphthols and their derivatives, with applications in materials science and pharmaceutical chemistry (Li et al., 2018).

Novel Synthesis Routes

A metal-free protocol has been developed for the regioselective synthesis of substituted naphthalenes, utilizing this compound. This approach allows for the formation of 1-iodonaphthalene derivatives under room temperature conditions, showcasing an efficient pathway for the creation of naphthyl ketone derivatives and highlighting the compound's role in facilitating new synthetic routes (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics

The photophysics and photodissociation dynamics of 1-iodonaphthalene, closely related to this compound, have been explored to understand the ultrafast relaxation and dissociation channels of such compounds. These studies provide insights into the electronic structure and behavior of iodonaphthalenes under various conditions, contributing to the broader knowledge of photochemical processes in aromatic compounds (Montero et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 1-Iodonaphthalene, indicates that it is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance is advised .

Future Directions

4-Iodonaphthalene-1-carbonitrile is currently used for experimental and research purposes . Its future directions could include further exploration of its properties and potential applications in various fields of chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Iodonaphthalene-1-carbonitrile involves the introduction of an iodine group onto the naphthalene ring, followed by the addition of a cyano group onto the carbon adjacent to the iodine.", "Starting Materials": [ "Naphthalene", "Iodine", "Copper(I) iodide", "Sodium cyanide", "Dimethyl sulfoxide (DMSO)", "Acetone" ], "Reaction": [ "Step 1: Naphthalene is reacted with iodine and copper(I) iodide in DMSO to form 4-iodonaphthalene.", "Step 2: 4-iodonaphthalene is then reacted with sodium cyanide in acetone to form 4-iodonaphthalene-1-carbonitrile." ] }

140456-96-8

Molecular Formula

C11H6IN

Molecular Weight

279.08 g/mol

IUPAC Name

4-iodonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H

InChI Key

RMUURFZKCLOPQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2I)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)C#N

synonyms

4-Iodonaphthalene-1-carbonitrile

Origin of Product

United States

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